(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride
Overview
Description
“(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C10H13ClFNO2 . It is related to other compounds such as 2-(3-fluoro-2-methylphenyl)ethanamine and 2,2-Difluoro-2-(3-fluoro-2-methylphenyl)ethanamine .
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, 2-Fluoro-4-methylaniline was used in the preparation of 6-chloro-5-fluoroindole via Leimgruber-Batcho reaction . It was also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .Molecular Structure Analysis
The molecular structure of “(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride” can be analyzed based on its molecular formula C10H13ClFNO2 . It is structurally related to compounds such as 2-(3-fluoro-2-methylphenyl)ethanamine and 2,2-Difluoro-2-(3-fluoro-2-methylphenyl)ethanamine .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride” can be inferred from its molecular structure and related compounds. For instance, 2-(3-fluoro-2-methylphenyl)ethanamine has properties such as melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Preparation of Enriched Compounds
Research by Yilmaz and Shine (1988) in "The preparation of 18O, 15N, and 14C enriched N‐methyl‐2‐(4‐nitrophenoxy)‐ethanamine hydrochlorides and N‐methyl‐N‐(2‐hydroxyethyl)‐4‐nitroanilines" involved the preparation of hydrochlorides of partially enriched N-methyl-2-(4-nitrophen[18O]oxy)ethanamine and related compounds, demonstrating the compound's utility in creating enriched derivatives for scientific applications (Yilmaz & Shine, 1988).
Antimicrobial and Antifungal Activity
Pejchal et al. (2015) in "Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides" synthesized a series of novel phenyl amides by condensing (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides. These compounds displayed significant antibacterial and antifungal activities (Pejchal, Pejchalová, & Růžičková, 2015).
Multifunctional Biocide Properties
Walter and Cooke (1997) researched "2-(Decyithio)Ethanamine Hydrochloride: A New Multifunctional Biocide Which Enhances Corrosion Inhibition," finding that 2-(Decylthio)ethanamine hydrochloride acts as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae, and also exhibits biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Solid State and Solution Characterization of Ligands
Canary et al. (1998) in "Solid State and Solution Characterization of Chiral, Conformationally Mobile Tripodal Ligands" synthesized and characterized ligands such as N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, indicating the compound's relevance in ligand chemistry and coordination complexes (Canary et al., 1998).
Inhibition Activity to Enzymes
Pejchal et al. (2011) also synthesized phenyl ureas by condensing (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with phenyl isocyanates, revealing their inhibition activity to acetylcholinesterase and butyrylcholinesterase, showcasing its potential in enzyme inhibition studies (Pejchal, Štěpánková, & Drabina, 2011).
Histamine H1-Agonistic Activity
Zingel, Elz, and Schunack (1990) explored "Histamine analogues. 33rd communication: 2-phenylhistamines with high histamine H1-agonistic activity," including derivatives of ethanamine, contributing to the understanding of histamine receptor activity (Zingel, Elz, & Schunack, 1990).
DNA Binding, Nuclease Activity, and Cytotoxicity
Kumar et al. (2012) researched "DNA binding, nuclease activity and cytotoxicity studies of Cu(II) complexes of tridentate ligands," using compounds like 2-(pyridine-2-yl)ethanamine, indicating its application in studying DNA interactions and cytotoxic effects (Kumar et al., 2012).
Antiamoebic Activity of Chalcones
Zaidi et al. (2015) in "Synthesis, characterization and antiamoebic activity of chalcones bearing N-substituted ethanamine tail" demonstrated the synthesis of chalcones with N-substituted ethanamine, which showed significant activity against Entamoeba histolytica, indicating its potential in antiparasitic research (Zaidi et al., 2015).
properties
IUPAC Name |
(1S)-1-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEQNNWSAFCZKG-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704163 | |
Record name | (1S)-1-(3-Fluoro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride | |
CAS RN |
1213151-50-8 | |
Record name | (1S)-1-(3-Fluoro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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